molecular formula C15H20BNO2 B2881770 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole CAS No. 837392-54-8

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Cat. No.: B2881770
CAS No.: 837392-54-8
M. Wt: 257.14
InChI Key: GTGXBZPFDNAVMM-UHFFFAOYSA-N
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Description

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a useful research compound. Its molecular formula is C15H20BNO2 and its molecular weight is 257.14. The purity is usually 95%.
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Scientific Research Applications

Formation and Characterization of Stable Vesicles

Indole derivatives have been studied for their ability to form stable vesicles, which could provide insights into their potential use as membrane anchors in proteins. The research by Abel et al. (2000) focused on twelve indole derivatives, exploring how substitutions at the N- or 3- position affect the formation of aggregates when sonicated in aqueous suspensions. The study highlighted the role of the indole headgroup in aggregate formation and suggested applications in understanding protein-membrane interactions (Abel et al., 2000).

Antimicrobial Activity

New indole derivatives have been synthesized and evaluated for their antimicrobial activity against a range of pathogens, showcasing the potential of indole-based compounds in developing new antibacterial and antifungal agents. The study by El-Sayed et al. (2011) identified compounds with potent antibacterial and antifungal activities, indicating the utility of these compounds in addressing microbial resistance (El-Sayed, Abdel Megeid, & Abbas, 2011).

Synthesis of Chiral Substituted Indolines

The multigram synthesis of chiral substituted indolines, including those related to 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole, was demonstrated by Sequeira et al. (2012), showcasing an efficient copper-catalyzed enantioselective intramolecular alkene aminooxygenation. This process underlines the importance of such compounds in the synthesis of chiral molecules, which are critical in drug development and material science (Sequeira, Bovino, Chipre, & Chemler, 2012).

Crystal Structure and DFT Study

Huang et al. (2021) conducted a detailed study on the crystal structure and Density Functional Theory (DFT) analysis of boric acid ester intermediates, including derivatives similar to the compound . This research provides valuable insights into the molecular structures, electronic properties, and potential applications of these compounds in material science and catalysis (Huang et al., 2021).

Metabolic Engineering for Glucosinolate Modification

Research into the metabolic engineering of Nicotiana benthamiana revealed the functions of key enzymes in the modification of Arabidopsis indole glucosinolates, illustrating the potential of indole derivatives in enhancing plant defense mechanisms through chemical modifications. This work by Pfalz et al. (2011) underscores the broader applicability of indole derivatives in agricultural biotechnology (Pfalz, Mikkelsen, Bednarek, Olsen, Halkier, & Kroymann, 2011).

Properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO2/c1-10-8-11-9-12(6-7-13(11)17-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGXBZPFDNAVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 5-bromo-2-methyl-1H-indole (5.04 g, 24 mmol) in THF (25 mL) was added dropwise to a suspension of potassium hydride (3.2 g, 24 mmol) in THF at 0° C. After fifteen minutes at 0° C., the solution was cooled to −78° C. and a t-butyl lithium solution (1.7 M in pentane, 28.2 mL, 48 mmol) was added dropwise via syringe while maintaining the temperature below −55° C. After an additional 15 minutes, the solution was cooled to −78° C. and treated with a 2-isopropoxy-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (9.8 mL, 48 mmol) dropwise via syringe. The solution was stirred at −78° C. for 1.5 hours, allowed to warm to room temperature and quenched with saturated aqueous ammonium chloride. The solution was diluted with ethyl acetate and filtered to remove inorganic material. The filtrate was extracted with ethyl acetate. The combined organics were washed with brine, dried (MgSO4) and concentrated. The concentrate was purified by flash chromatography on silica gel using 10% ethyl acetate/hexanes to give 3.9 g (63% yield) of the desired product. MS (ESI(+)) m/e 258 (M+H)+.
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
28.2 mL
Type
reactant
Reaction Step Two
Quantity
9.8 mL
Type
reactant
Reaction Step Three
Yield
63%

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-methyl-1H-indole (3.0 g, 14.35 mmol) in dry tetrahydrofuran (20 ml) was added sodium hydride (900 mg, 22.5 mmol) with ice-cooling. After stifling for about 30 min, a solution of t-BuLi (27.5 ml, 1.3 M solution in hexane) was added dropwise with stifling at −78° C. under an inert atmosphere of nitrogen. The reaction mixture was warmed slowly to −40° C. over 45 min and stirred at this temperature for another 30 min. The mixture was cooled again below −78° C., followed by the addition of 4,4,5,5-tetramethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane (5.3 g, 28.49 mmol) dropwise. After warming to room temperature, the mixture was quenched with NH4Cl solution (100 ml) and extracted with ethyl acetate (3×100 ml). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give the residue, which was purified by a silica gel column (2% ethyl acetate in petroleum ether) to afford 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (1.4 g, 38%). 1H NMR (300 MHz, CDCl3): δ 8.06 (s, 1H), 7.91 (s, 1H), 7.58-7.60 (t, J=7.5 Hz, 1H), 7.31 (d, J=8.1 Hz, 1H), 6.24 (s, 1H), 2.46 (s, 3H), 1.39 (s, 12H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
27.5 mL
Type
reactant
Reaction Step Two
Quantity
5.3 g
Type
reactant
Reaction Step Three

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